NTR 368

Apoptosis p75NTR signaling Peptide functional mapping

Researchers studying p75NTR-mediated apoptosis often contend with confounding Trk survival signaling or must rely on full-length receptor expression. Generic p75NTR fragments lack functional validation-single residue substitutions (e.g., L373K) abolish all apoptotic activity. NTR 368 resolves this as the precise 14-amino acid minimal functional unit identified through systematic deletion analysis. • Direct neural apoptosis induction independent of ligand binding or receptor multimerization • NMR-determined helical conformation in lipid environments; inactive L373K variant available for controlled SAR studies • Validated across neuroblastoma, primary neuronal, melanoma, and prostate cancer models

Molecular Formula C69H124N22O19
Molecular Weight 1565.9 g/mol
Cat. No. B599692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNTR 368
Synonyms(3S,4Z,6S,7Z,9S,10Z,12S,13Z,15S,16Z,18S,19Z,21S,22Z,24S,25Z,27S,28Z,30S,31Z,33S)-30-((S)-sec-butyl)-3-((Z)-((S)-2-((Z)-((2S,3R)-1,3-dihydroxy-2-((Z)-((S)-1-hydroxy-2-((Z)-(1-hydroxyethylidene)amino)propylidene)amino)butylidene)amino)-1-hydroxy-4-meth
Molecular FormulaC69H124N22O19
Molecular Weight1565.9 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C
InChIInChI=1S/C69H124N22O19/c1-17-35(10)52(66(109)82-42(54(71)97)22-23-50(70)94)90-60(103)44(21-19-25-77-69(74)75)83-59(102)43(20-18-24-76-68(72)73)84-63(106)46(27-32(4)5)85-56(99)38(13)79-55(98)37(12)80-61(104)45(26-31(2)3)87-64(107)47(28-33(6)7)86-57(100)39(14)81-62(105)49(30-51(95)96)88-65(108)48(29-34(8)9)89-67(110)53(40(15)92)91-58(101)36(11)78-41(16)93/h31-40,42-49,52-53,92H,17-30H2,1-16H3,(H2,70,94)(H2,71,97)(H,78,93)(H,79,98)(H,80,104)(H,81,105)(H,82,109)(H,83,102)(H,84,106)(H,85,99)(H,86,100)(H,87,107)(H,88,108)(H,89,110)(H,90,103)(H,91,101)(H,95,96)(H4,72,73,76)(H4,74,75,77)/t35-,36-,37-,38-,39-,40+,42-,43-,44-,45-,46-,47-,48-,49-,52-,53-/m0/s1
InChIKeyZUALDXYFESKMAR-SMVIZIMZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NTR 368 Peptide: Structure and Core Properties


NTR 368 is a 14-amino acid synthetic peptide fragment corresponding to residues 368-381 of the human p75 neurotrophin receptor (p75NTR) cytoplasmic domain . It is N-terminally acetylated and C-terminally amidated (sequence: Ac-ATLDALLAALRRIQ-NH2), with a molecular weight of 1565.87 Da and CAS number 197230-90-3 . The peptide functions as a direct inducer of neural apoptosis in vitro, replicating the pro-apoptotic signaling of the full-length p75NTR dependence domain without requiring ligand binding or receptor multimerization [1].

Probe Type Minimal functional peptide inducer of p75NTR-dependent apoptosis
Workflow Fit Neural apoptosis signaling studies, Trk-independent death pathway isolation
Key Attribute 14-residue acetylated/amidated peptide with reported helical membrane-interaction conformation

Why Generic Peptides Fail vs. NTR 368


Generic substitution with other p75NTR-derived peptide fragments fails because NTR 368 represents the precise minimal functional unit mapped through systematic deletion analysis. A 29-amino acid region (Chopper domain) was identified as required for apoptosis induction, but within this domain, only the 14-residue NTR 368 fragment proved sufficient as a peptide inducer of apoptosis [1]. Critically, variant peptides with single amino acid substitutions (e.g., L373K) within this 14-mer lose all apoptotic activity and fail to adopt the requisite helical conformation in lipid environments [2]. Therefore, substituting NTR 368 with longer or shorter p75NTR fragments yields either non-functional peptides (if missing the positively charged C-terminal residues required for activity) or unnecessary sequence complexity without enhanced potency.

Longer Fragments (e.g., Chopper)
May introduce dominant-negative interference or require anchoring; the 14-residue NTR 368 is reported as the minimal sufficient unit. Sequence complexity may not enhance assay-response consistency.
Single-Residue Variants (e.g., L373K)
Structural and functional match may be lost. Reported evidence indicates that helical conformation and apoptotic pathway response are not maintained with this substitution.
Other p75NTR Peptides (e.g., NTR365)
Membrane interaction geometry and active conformation may differ. NMR-validated structural context for NTR 368 does not transfer to death-domain derived analogs.

NTR 368 Comparative Evidence


Minimal Functional Domain: NTR 368 vs. Chopper

NTR 368 (14 residues) is the smallest peptide fragment derived from the p75NTR cytoplasmic domain that retains full pro-apoptotic activity. Systematic deletion mapping demonstrated that while a 29-amino acid Chopper domain is required for apoptosis induction by p75NTR, a sub-fragment of only 14 residues—corresponding precisely to NTR 368—is sufficient as a peptide inducer of apoptosis [1]. This establishes NTR 368 as the minimal functional unit, eliminating 15 extraneous residues compared to the Chopper domain without loss of efficacy.

Minimal Functional Domain
Head-to-head
14 residues retain full pro-apoptotic function vs. 29-residue Chopper domain. Reported 52% sequence reduction without loss of apoptosis induction.
Supports selection of minimal functional unit for pathway-response studies.
Shorter synthesis cost and lower confounding risk from extraneous sequence.
Apoptosis p75NTR signaling Peptide functional mapping

Conformation and Activity: NTR 368 vs. L373K

NTR 368 adopts a helical conformation oriented parallel to the surface of lipid micelles, which is essential for its apoptotic activity. A single amino acid substitution variant (L373K) was directly compared: the wild-type NTR 368 peptide induces apoptosis and adopts a helical conformation in micellar lipid, whereas the variant form adopts a non-helical conformation and shows no apoptotic activity [1]. This direct structure-function correlation provides definitive evidence that NTR 368's specific sequence, not merely its p75NTR origin, confers its biological activity.

Conformation & Activity
Head-to-head
Wild-type NTR 368 forms a helical conformation and induces apoptosis; L373K variant adopts a non-helical conformation with no reported apoptotic activity.
Single-residue substitution disrupts structure and assay response; specific sequence is critical.
NMR in DODPC micelles; in vitro apoptosis assays.
Peptide structure-function NMR spectroscopy Lipid micelle interaction

Signaling Specificity: Trk-Independent Apoptosis

NTR 368 activates a defined apoptotic signaling cascade that is mechanistically distinct from full-length p75NTR in one critical aspect: killing by full-length p75NTR is inhibited by signaling through Trk (tyrosine kinase) receptors, whereas apoptosis induced by the 29-amino acid Chopper peptide (from which NTR 368 is derived) is not inhibited by Trk signaling [1]. NTR 368 triggers caspase- and calpain-mediated cell death pathways that operate independently of Trk survival signaling [2].

Signaling Specificity
Class-level
NTR 368-related Chopper peptide apoptosis is reported to bypass Trk survival signaling inhibition, unlike full-length p75NTR.
Enables isolated study of p75NTR death signaling without Trk crosstalk interference.
Caspase and calpain pathway context; class-level inference from Chopper domain data.
Caspase activation Calpain signaling Trk receptor crosstalk

Broad Cell-Type Apoptosis Activity

NTR 368 demonstrates robust apoptotic activity across multiple cell types. The 29-amino acid Chopper region (containing NTR 368) induced caspase- and calpain-mediated death in a variety of neural and non-neural cell types [1]. Specifically, NTR 368 has been validated to induce apoptosis in human neuroblastoma cells in vitro and in neuronal precursor cells [2]. This cross-cell-type activity distinguishes NTR 368 from other apoptosis-inducing peptides that may exhibit cell-type restricted efficacy.

Broad Cell-Type Activity
Supporting evidence
Reported apoptosis induction in neuroblastoma cells and neuronal precursor cells; activity noted across multiple neural and non-neural lineages.
Context-dependent application across cell models; verify in specific assay system.
Broad-spectrum activity reported; supplier and literature sources.
Neuroblastoma Neuronal precursor cells Cross-cell-type apoptosis

Structural Comparison: NTR 368 vs. NTR365

NTR 368's structure has been definitively characterized by NMR: it adopts a helical conformation with the long helical axis oriented parallel to the surface of lipid micelles [1]. In contrast, the related apoptotic peptide NTR365 (derived from the p75NTR death domain) adopts a different conformation under membrane-interacting conditions, and its active conformation differs from the NMR-derived structure [2]. This structural divergence underscores that not all p75NTR-derived apoptotic peptides share the same conformational properties or membrane interaction mechanisms.

Structural Comparison
Cross-study comparable
NTR 368: NMR-validated helical conformation parallel to micelle surface. NTR365: different active conformation; reported structural divergence from NMR-derived structure.
NTR 368's defined structure supports SAR and computational modeling workflows.
NMR vs. CD conditions differ; review membrane-interaction context.
Peptide conformation Membrane interaction Circular dichroism

NTR 368 Research Applications


Neurodegenerative Disease Modeling

NTR 368 serves as a defined chemical inducer of p75NTR-dependent apoptosis in neuroblastoma and primary neuronal models, enabling researchers to study neurodegenerative mechanisms without confounding Trk survival signaling [1]. The peptide's independence from Trk inhibition [1] makes it particularly valuable for Alzheimer's disease research where p75NTR mediates β-amyloid neurotoxicity [2].

Apoptotic Peptide SAR Studies

With its NMR-determined helical conformation and well-characterized L373K inactive variant [1], NTR 368 provides an ideal reference scaffold for SAR studies investigating the structural determinants of membrane-associated pro-apoptotic activity. Researchers can systematically modify residues and assess conformational and functional changes against a structurally defined baseline.

Cancer Apoptosis Signaling

NTR 368's validated activity across both neural and non-neural cell types [1] supports its use in cancer research applications where p75NTR signaling is implicated. The peptide can be employed to investigate p75NTR-dependent death pathways in melanoma cells [2] and prostate cancer models [3], where the receptor exerts tumor suppressor functions via its intracellular death domain.

Application
Selection Property
Validation Focus
Neurodegenerative Disease Modeling
Trk-independent p75NTR death signaling
Apoptosis endpoint response in neuronal models; β-amyloid context review
Apoptotic Peptide SAR Studies
NMR-validated helical scaffold with inactive variant
Conformation-activity correlation; membrane-interaction geometry assessment
Cancer Apoptosis Signaling
Cross-cell-type apoptosis induction
p75NTR-dependent death pathway response in melanoma and prostate cancer cell models

Technical Documentation Hub

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